N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide
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Overview
Description
N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a sulfonyl group attached to an octanamide moiety, with a phenyl ring substituted with a triazene group. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl sulfonyl chloride. This intermediate is then reacted with octanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonyl derivatives .
Scientific Research Applications
N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor, particularly for acetylcholinesterase and carbonic anhydrase.
Biological Research: It is used in studies related to neurodegenerative diseases due to its ability to interact with specific enzymes and proteins.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Similarly, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity and affecting various physiological processes .
Comparison with Similar Compounds
N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide can be compared with other sulfonyl amides and triazene derivatives:
N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)benzamide: This compound has a similar structure but with a benzamide moiety instead of octanamide.
N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)ethanamide: This derivative has an ethanamide group, which may result in different pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H26N4O3S |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[4-(dimethylaminodiazenyl)phenyl]sulfonyloctanamide |
InChI |
InChI=1S/C16H26N4O3S/c1-4-5-6-7-8-9-16(21)18-24(22,23)15-12-10-14(11-13-15)17-19-20(2)3/h10-13H,4-9H2,1-3H3,(H,18,21) |
InChI Key |
ZIXPRDPABXKEJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
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